molecular formula C10H12F3NO3 B2900804 1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid CAS No. 379725-83-4

1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid

Cat. No.: B2900804
CAS No.: 379725-83-4
M. Wt: 251.205
InChI Key: JWSHXVSYKMNMBH-UHFFFAOYSA-N
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Description

1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H12F3NO3 and a molecular weight of 251.2 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid typically involves the following steps:

  • Formation of the Trifluoromethyl Ketone: The starting material, 4,4,4-trifluoro-3-oxobut-1-ene, is prepared through the reaction of suitable precursors under controlled conditions.

  • Piperidine Ring Formation: The piperidine ring is introduced by reacting the trifluoromethyl ketone with a suitable amine source, such as piperidine, under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions may involve the replacement of specific functional groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme research.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-3-oxo-butyric acid: Similar structure but lacks the piperidine ring.

  • 1-(2-Naphthyl)-4,4,4-trifluoro-3-oxo-butanedione: Contains a naphthyl group instead of the piperidine ring.

Uniqueness: 1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid is unique due to its combination of the trifluoromethyl group and the piperidine ring, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO3/c11-10(12,13)8(15)3-6-14-4-1-7(2-5-14)9(16)17/h3,6-7H,1-2,4-5H2,(H,16,17)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSHXVSYKMNMBH-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)O)/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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